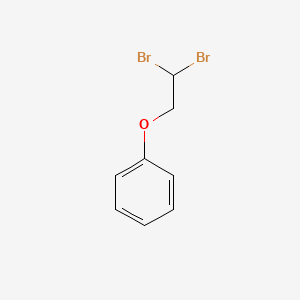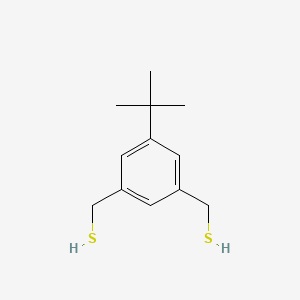
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane is a complex organosilicon compound It is characterized by the presence of trimethylsilyl groups attached to a cyclohexyl ring, which is further substituted with a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane typically involves the reaction of cyclohexyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of alkenes using trimethylsilyl chloride in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further utilized in different chemical processes and applications.
Aplicaciones Científicas De Investigación
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane has several scientific research applications:
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Medicine: Explored for its role in the development of new therapeutic agents, especially in the treatment of diseases where silicon-containing compounds have shown efficacy.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can lead to changes in the chemical reactivity, solubility, and stability of the compound. The molecular pathways involved may include the formation of stable silicon-oxygen or silicon-carbon bonds, which can influence the overall behavior of the compound in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- 1-(Trimethylsilyl)-1-propyne
Uniqueness
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane is unique due to its specific structural arrangement, which imparts distinct chemical properties. The presence of multiple trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various chemical transformations. Additionally, its ability to undergo diverse reactions and form stable derivatives sets it apart from other similar compounds.
Propiedades
Número CAS |
80267-10-3 |
|---|---|
Fórmula molecular |
C16H34O2Si2 |
Peso molecular |
314.61 g/mol |
Nombre IUPAC |
trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane |
InChI |
InChI=1S/C16H34O2Si2/c1-13(2)14-10-11-16(3,18-20(7,8)9)15(12-14)17-19(4,5)6/h14-15H,1,10-12H2,2-9H3 |
Clave InChI |
FQHPJFWXXJREEP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(C(C1)O[Si](C)(C)C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)

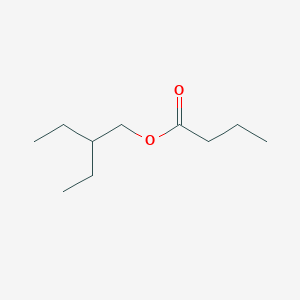
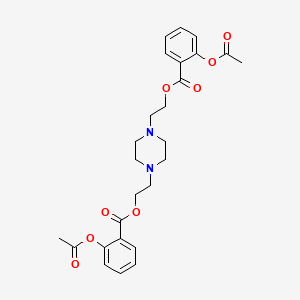
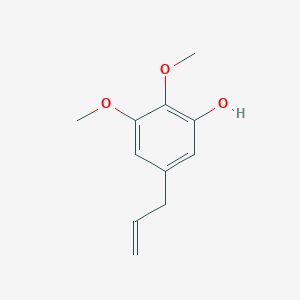


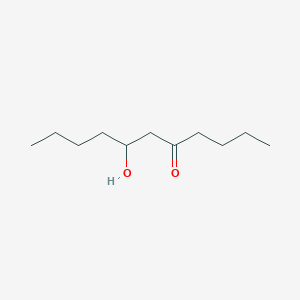

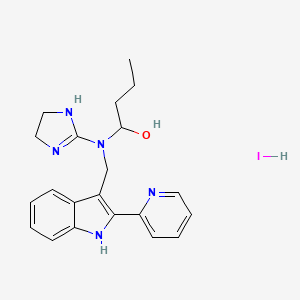
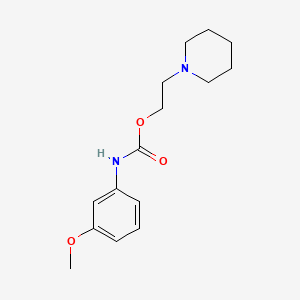
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
